molecular formula C4H6Br2O B8749661 4-Bromobutyrylbromide CAS No. 56489-06-6

4-Bromobutyrylbromide

Cat. No.: B8749661
CAS No.: 56489-06-6
M. Wt: 229.90 g/mol
InChI Key: FKWORQBQNPAITE-UHFFFAOYSA-N
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Description

4-Bromobutyrylbromide (CAS: 56489-06-6) is a brominated acyl bromide compound with the inferred molecular formula C₄H₆Br₂O and a molecular weight of 229.91 g/mol. Structurally, it consists of a four-carbon chain with a bromine atom at the terminal carbon (C4) and an acyl bromide group (-COBr) at the first carbon (C1). This dual functionality enables its use as a versatile reagent in organic synthesis, particularly in introducing bromoacyl or alkyl bromide moieties into target molecules.

Properties

CAS No.

56489-06-6

Molecular Formula

C4H6Br2O

Molecular Weight

229.90 g/mol

IUPAC Name

4-bromobutanoyl bromide

InChI

InChI=1S/C4H6Br2O/c5-3-1-2-4(6)7/h1-3H2

InChI Key

FKWORQBQNPAITE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-Bromobutyrylbromide and structurally related brominated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound 56489-06-6 C₄H₆Br₂O 229.91 Acyl bromide, alkyl bromide
4-Bromobutyraldehyde 38694-47-2 C₄H₇BrO 151.00 Aldehyde, alkyl bromide
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 Aldehyde, benzyl bromide
4-Tert-Buthylbenzyl Bromide 18880-00-7 C₁₁H₁₅Br 227.14 Benzyl bromide
4-(Bromomethyl)benzylamine HBr 34403-47-9 C₈H₁₀Br₂N* 279.91† Benzylamine, benzyl bromide

*Inferred from nomenclature; †Calculated based on hydrobromide salt.

Key Observations :

  • This compound uniquely combines acyl bromide and alkyl bromide groups, enabling dual reactivity in alkylation and acylation reactions.
  • 4-Bromobutyraldehyde lacks the acyl bromide group, limiting its utility to aldehyde-specific reactions (e.g., nucleophilic additions) .
  • 4-(Bromomethyl)benzaldehyde features a benzyl bromide group, favoring electrophilic aromatic substitutions or benzylation reactions .
  • 4-Tert-Buthylbenzyl Bromide incorporates a bulky tert-butyl group, which sterically hinders nucleophilic substitutions compared to simpler benzyl bromides .

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